seco Erythromycin

Descripción general

Descripción

Seco Erythromycin is a derivative of erythromycin, a macrolide antibiotic that is widely used to treat bacterial infections. Erythromycin was first discovered in 1952 and has since become a crucial antibiotic due to its broad-spectrum activity against various bacterial pathogens. This compound is an intermediate in the synthesis of erythromycin and its derivatives, playing a vital role in the production of these important antibiotics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Seco Erythromycin involves the macrolactonization of seco acids. This process includes the activation of terminal functional groups in the seco acid to facilitate cyclization. Common methods for macrolactonization include the use of activating agents such as diethyl azodicarbonate, pyridinium chlorochromate, and camphorsulfonic acid . The reaction conditions typically involve heating under reflux to achieve the desired cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, which is then chemically modified to obtain this compound. The fermentation process is optimized to maximize yield, and the subsequent chemical modifications are carried out under controlled conditions to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Seco Erythromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of this compound into its active forms and derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various erythromycin derivatives, such as erythromycin A, B, and C. These derivatives exhibit different pharmacological properties and are used to treat a wide range of bacterial infections .

Aplicaciones Científicas De Investigación

Seco Erythromycin has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of erythromycin and its derivatives. In biology and medicine, this compound and its derivatives are used to study bacterial protein synthesis and develop new antibiotics. Industrially, this compound is used in the large-scale production of erythromycin and its formulations, which are essential for treating bacterial infections .

Mecanismo De Acción

Seco Erythromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the exit of the growing peptide chain. This inhibition prevents the synthesis of essential proteins, ultimately leading to the death of the bacterial cell . The molecular targets of this compound include various bacterial ribosomal proteins and RNA molecules involved in protein synthesis .

Comparación Con Compuestos Similares

Seco Erythromycin is unique compared to other similar compounds due to its specific role as an intermediate in the synthesis of erythromycin and its derivatives. Similar compounds include other macrolide antibiotics such as azithromycin, clarithromycin, and spiramycin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties . For example, azithromycin has a longer half-life and better tissue penetration compared to erythromycin, making it more effective for certain infections .

List of Similar Compounds

- Azithromycin

- Clarithromycin

- Spiramycin

- Roxithromycin

- Telithromycin

This compound’s unique role in the synthesis of erythromycin and its derivatives highlights its importance in the development of new antibiotics and the treatment of bacterial infections.

Actividad Biológica

Seco erythromycin, a derivative of the macrolide antibiotic erythromycin, has garnered interest due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Overview of Erythromycin and Its Derivatives

Erythromycin is a potent antibiotic primarily effective against Gram-positive bacteria. It operates by inhibiting protein synthesis through binding to the 50S ribosomal subunit, thereby preventing peptide bond formation and translocation during translation . this compound, specifically, is characterized by the cleavage of the lactone ring, which alters its pharmacological properties.

Protein Synthesis Inhibition

this compound retains the ability to bind to the bacterial ribosome, similar to erythromycin. It inhibits protein synthesis by blocking the polypeptide exit tunnel in the 50S ribosomal subunit. This action is crucial for its antibacterial efficacy against susceptible strains .

Synergistic Effects with Other Antibiotics

Research indicates that this compound may exhibit synergistic effects when combined with other antibiotics, enhancing its overall antibacterial activity. For instance, combinations with doxycycline have shown improved efficacy against resistant bacterial strains .

Biological Activity Data

The following table summarizes the biological activity of this compound compared to standard erythromycin:

| Property | This compound | Erythromycin |

|---|---|---|

| Mechanism of Action | Protein synthesis inhibition | Protein synthesis inhibition |

| Target Pathogens | Gram-positive bacteria | Gram-positive bacteria |

| Resistance Profile | Lower resistance observed | Resistance in some strains |

| Synergistic Potential | High with doxycycline | Moderate with certain combinations |

| Clinical Applications | Emerging treatments | Established for various infections |

Case Studies

-

Case Study on Efficacy Against Resistant Strains

A clinical study assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard therapies. This suggests that this compound could be a viable alternative for treating resistant infections . -

Combination Therapy in Pediatric Patients

Another study focused on pediatric patients with severe respiratory infections caused by Streptococcus pneumoniae. The combination of this compound with ceftriaxone led to improved clinical outcomes and reduced hospitalization duration, highlighting its potential in pediatric infectious diseases . -

In Vitro Studies on Antimicrobial Activity

In vitro experiments demonstrated that this compound exhibits potent activity against various strains of Corynebacterium diphtheriae. The compound was effective in eradicating carriers and preventing the spread of diphtheria in clinical settings .

Research Findings

Recent research has explored modifications to the structure of this compound to enhance its bioactivity and reduce side effects. Studies have shown that certain structural modifications can improve solubility and stability without compromising antibacterial activity . Additionally, ongoing investigations are examining the potential use of this compound in treating biofilm-associated infections, which are notoriously difficult to manage due to their resistance to conventional antibiotics .

Propiedades

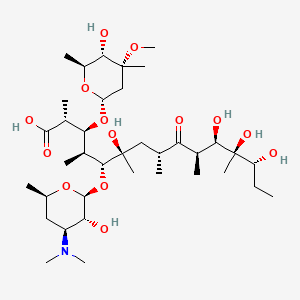

IUPAC Name |

(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOWQTSULPOIHU-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@](C)([C@@H]([C@@H](C)C(=O)[C@H](C)C[C@](C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O)O[C@H]1C[C@@]([C@H]([C@@H](O1)C)O)(C)OC)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747713 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143416-84-6 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl-(1->3)-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl-(1->5)]-2,4,7,8,10,14,15-heptadeoxy-2,4,8,10-tetramethyl-6,12-di-C-methyl-D-erythro-L-ido-L-ido-pentadec-9-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.